molecular formula C9H9Cl2NO4S B14003937 2-Chloroethyl (4-chlorobenzene-1-sulfonyl)carbamate CAS No. 63924-75-4

2-Chloroethyl (4-chlorobenzene-1-sulfonyl)carbamate

Cat. No.: B14003937
CAS No.: 63924-75-4
M. Wt: 298.14 g/mol
InChI Key: SENIZHGBLGAEGF-UHFFFAOYSA-N
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Description

Carbamic acid,[(4-chlorophenyl)sulfonyl]-, 2-chloroethyl ester (9CI) is a chemical compound with the molecular formula C9H9Cl2NO4S and a molecular weight of 298.14306 g/mol . This compound is characterized by the presence of a carbamic acid ester group, a 4-chlorophenylsulfonyl group, and a 2-chloroethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of carbamic acid,[(4-chlorophenyl)sulfonyl]-, 2-chloroethyl ester involves several steps. One common method includes the reaction of 4-chlorophenylsulfonyl chloride with 2-chloroethanol in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Carbamic acid,[(4-chlorophenyl)sulfonyl]-, 2-chloroethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Carbamic acid,[(4-chlorophenyl)sulfonyl]-, 2-chloroethyl ester is utilized in various scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid,[(4-chlorophenyl)sulfonyl]-, 2-chloroethyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The sulfonyl group can also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Carbamic acid,[(4-chlorophenyl)sulfonyl]-, 2-chloroethyl ester can be compared with other similar compounds such as:

Properties

CAS No.

63924-75-4

Molecular Formula

C9H9Cl2NO4S

Molecular Weight

298.14 g/mol

IUPAC Name

2-chloroethyl N-(4-chlorophenyl)sulfonylcarbamate

InChI

InChI=1S/C9H9Cl2NO4S/c10-5-6-16-9(13)12-17(14,15)8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H,12,13)

InChI Key

SENIZHGBLGAEGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC(=O)OCCCl)Cl

Origin of Product

United States

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